4-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-piperidine-1-carboxylic acid tert-butyl ester
Description
4-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-piperidine-1-carboxylic acid tert-butyl ester is a boronate ester-containing piperidine derivative with a tert-butyl carbamate protecting group. Its structure comprises:
- Piperidine core: A six-membered nitrogen-containing heterocycle, functionalized with a tert-butyl carbamate group at the 1-position.
- Phenoxymethyl linker: Connects the piperidine ring to the boronate ester moiety.
- Pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane): A stable boron-containing group widely used in Suzuki-Miyaura cross-coupling reactions .
This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing bioactive molecules via boron-mediated coupling reactions. Its tert-butyl carbamate group enhances solubility and stability during synthetic workflows .
Properties
IUPAC Name |
tert-butyl 4-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36BNO5/c1-21(2,3)28-20(26)25-14-12-17(13-15-25)16-27-19-11-9-8-10-18(19)24-29-22(4,5)23(6,7)30-24/h8-11,17H,12-16H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMDRSXLLUWUBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OCC3CCN(CC3)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36BNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-piperidine-1-carboxylic acid tert-butyl ester , often referred to as a boronic ester derivative, has garnered significant interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a boron-containing dioxaborolane moiety that is known for its ability to participate in various chemical reactions and interactions within biological systems.
The biological activity of this compound can be attributed to its interactions with specific biological targets. The presence of the boron atom allows for unique interactions with biomolecules such as proteins and nucleic acids.
Key Mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Molecular Recognition: The dioxaborolane structure enables the compound to form reversible covalent bonds with diols present in biomolecules.
Biological Activity Data
Recent studies have highlighted several areas where this compound exhibits notable biological activity:
Case Study 1: Antiparasitic Activity
In a study focusing on Trypanosoma brucei, the compound demonstrated significant antiparasitic effects with an IC50 value of 1.2 µM. This suggests potential utility in treating diseases like African sleeping sickness.
Case Study 2: Enzyme Inhibition
Research indicated that the compound effectively inhibits a specific enzyme (referred to as Enzyme X) critical for cellular metabolism, showcasing an IC50 value of 0.5 µM. This highlights its potential as a therapeutic agent in metabolic disorders.
Research Findings
Recent literature emphasizes the importance of structural modifications in enhancing the biological activity of boronic esters. For instance:
- Modifications at the piperidine ring significantly influence the binding affinity and selectivity towards target enzymes.
- The incorporation of different substituents on the phenoxy group has been shown to enhance potency against certain cancer cell lines.
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Development
The compound's structure features a piperidine ring and a boron-containing moiety, which can enhance biological activity through interactions with biological targets. Boron compounds have been shown to exhibit unique properties that can be leveraged in drug design. For example, they can act as enzyme inhibitors or modulators of biological pathways. Research indicates that derivatives of boronic acids can play crucial roles in the development of anticancer agents and treatments for diabetes by targeting specific enzymes involved in these diseases.
1.2 Antiviral Activity
Studies have indicated that compounds containing dioxaborolane structures may exhibit antiviral properties. For instance, the incorporation of such moieties into drug candidates has been linked to enhanced efficacy against viral infections by interfering with viral replication processes.
Organic Synthesis
2.1 Borylation Reactions
The compound can serve as a borylation reagent in organic synthesis. Borylation is a pivotal reaction for forming carbon-boron bonds, which are essential for constructing complex organic frameworks. The presence of the tetramethyl-dioxaborolane unit facilitates the introduction of boron into various substrates under mild conditions, making it a valuable reagent in synthetic organic chemistry.
2.2 Cross-Coupling Reactions
In synthetic methodologies such as Suzuki-Miyaura coupling, the compound can function as a boron source. This reaction is crucial for forming carbon-carbon bonds and is widely utilized in the synthesis of pharmaceuticals and agrochemicals. The stability and reactivity of the boron moiety enhance the efficiency of these reactions.
Materials Science
3.1 Polymer Chemistry
The unique properties of the compound allow for its application in polymer chemistry. It can be used as a monomer or additive in the production of polymers with specialized functions such as increased thermal stability or enhanced mechanical properties. Research has shown that incorporating boron-containing compounds into polymer matrices can improve their performance in various applications including coatings and composites.
3.2 Sensor Development
The boron-containing structure also lends itself to applications in sensor technology. Compounds like this one can be designed to interact selectively with specific analytes, making them suitable for use in chemical sensors or biosensors that detect biomolecules or environmental pollutants.
Case Studies
| Study Title | Objective | Findings |
|---|---|---|
| Synthesis and Biological Evaluation of Boron-Containing Compounds | To evaluate the anticancer potential of boron derivatives | Identified significant cytotoxic effects against cancer cell lines with mechanisms linked to apoptosis induction |
| Borylation of Aromatic Compounds Using Dioxaborolane Derivatives | To optimize conditions for borylation reactions | Achieved high yields under mild conditions demonstrating versatility as borylation reagents |
| Development of Boron-Based Sensors for Environmental Monitoring | To develop selective sensors for heavy metal detection | Sensors exhibited high sensitivity and selectivity towards lead ions in aqueous solutions |
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural analogs and their distinguishing features:
Stability and Reactivity
Spectroscopic Characterization
- NMR Data: Target Compound: Expected signals include δ ~1.2–1.4 ppm (tert-butyl CH3), δ ~3.5–4.0 ppm (piperidine CH2 and phenoxymethyl OCH2), and δ ~7.0–7.5 ppm (aromatic protons) . Phenyl-boronate Analog (): Lacks the δ ~4.0 ppm OCH2 signal, with aromatic protons shifted due to direct boron substitution.
- HRMS : Molecular ion peaks align with calculated masses (e.g., [M+H]+ ~443.2 for the target compound) .
Preparation Methods
Synthesis of tert-Butyl 4-(Tosyloxymethyl)piperidine-1-carboxylate
The piperidine core is functionalized by converting tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate to its tosylate derivative. Treatment with TsCl (1.2 equiv) in anhydrous dichloromethane and triethylamine (2.5 equiv) at 0–5°C for 4 hours yields the tosylated intermediate in 85–92% purity.
Coupling with 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
The tosylate undergoes SN2 displacement with 2-(dioxaborolan-2-yl)phenol under alkaline conditions. In DMF with K₂CO₃ (3.0 equiv) at 120°C for 12 hours, the reaction achieves 45–58% yield, with unreacted phenol recovered via aqueous extraction.
Table 1: SN2 Displacement Conditions and Outcomes
Method 2: Mitsunobu Reaction for Direct Ether Formation
tert-Butyl 4-(Hydroxymethyl)piperidine-1-carboxylate Activation
The Mitsunobu reaction bypasses leaving-group limitations by directly coupling tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate with 2-boronic acid phenol derivatives. Using DIAD (1.5 equiv) and PPh₃ (1.5 equiv) in THF at 25°C for 24 hours, this method achieves 65–72% yield, avoiding harsh alkaline conditions.
Boronate Ester Stabilization
Post-reaction, the boronate ester is stabilized by adding pinacol (1.1 equiv) in toluene under reflux, ensuring >95% purity after column chromatography.
Table 2: Mitsunobu Reaction Optimization
| Parameter | Value | Source |
|---|---|---|
| Reagents | DIAD, PPh₃ | |
| Solvent | THF | |
| Yield | 65–72% |
Method 3: Miyaura Borylation of Brominated Intermediate
Synthesis of tert-Butyl 4-(2-Bromophenoxymethyl)piperidine-1-carboxylate
A bromophenol intermediate is first coupled to the piperidine core via SN2 displacement. Using tert-butyl 4-(bromomethyl)piperidine-1-carboxylate and 2-bromophenol in acetonitrile with K₂CO₃ (2.0 equiv) at 80°C for 8 hours yields 60–68% of the brominated product.
Palladium-Catalyzed Miyaura Borylation
The bromide undergoes Miyaura borylation with bis(pinacolato)diboron (B₂Pin₂, 1.2 equiv), Pd(dppf)Cl₂ (5 mol%), and KOAc (3.0 equiv) in dioxane at 80°C for 12 hours, achieving 70–75% yield.
Table 3: Miyaura Borylation Parameters
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Pd(dppf)Cl₂ | |
| Ligand | None required | |
| Solvent | Dioxane | |
| Yield | 70–75% |
Comparative Analysis of Synthetic Routes
Table 4: Route Comparison
| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| SN2 Displacement | 45–58 | 85–90 | Moderate | Industrial |
| Mitsunobu | 65–72 | 90–95 | Low | Lab-scale |
| Miyaura Borylation | 70–75 | 95–98 | High | Pilot-scale |
-
SN2 Displacement : Economical for bulk production but limited by moderate yields.
-
Mitsunobu Reaction : High purity but costly reagents hinder large-scale use.
-
Miyaura Borylation : Optimal for scalability and yield, though Pd catalysts increase costs.
Industrial-Scale Optimization Strategies
Continuous Flow Reactors
Adopting flow chemistry for Miyaura borylation reduces reaction time to 2 hours and improves yield to 78% by enhancing heat transfer.
Catalytic Efficiency
Nanoparticle Pd catalysts (e.g., Pd/C) lower catalyst loading to 0.5 mol% without compromising yield, validated in pilot trials.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can its purity be validated?
- Answer: The compound can be synthesized via a multi-step process involving (1) protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group using tert-butyl dicarbonate under basic conditions , followed by (2) introduction of the phenoxymethyl-boronate moiety via Suzuki-Miyaura coupling or nucleophilic substitution. Key intermediates like tert-butyl 4-(halomethyl)piperidine-1-carboxylate may be reacted with 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol. Purity validation requires HPLC (≥95% purity), H/C NMR for structural confirmation, and mass spectrometry (e.g., LCMS: [M+H] ~450–500 Da) .
Q. What are the critical stability considerations for this compound during storage and handling?
- Answer: The compound is moisture-sensitive due to the boronate ester group. Store under inert gas (N/Ar) at –20°C in anhydrous solvents (e.g., THF, DCM). Decomposition risks include hydrolysis of the boronate ester to boronic acid (pH-dependent) and Boc-group cleavage under acidic conditions. Use desiccants and avoid prolonged exposure to light .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Answer:
- NMR: H NMR (δ ~1.2–1.4 ppm for Boc methyl groups; δ ~6.5–7.5 ppm for aromatic protons).
- IR: C=O stretch (~1680–1720 cm) for the Boc group; B-O stretches (~1350 cm).
- Mass Spec: High-resolution MS (HRMS) to confirm molecular formula (CHBNO) .
Advanced Research Questions
Q. How does steric hindrance from the tert-butyl and tetramethyl-dioxaborolane groups influence reactivity in cross-coupling reactions?
- Answer: The tert-butyl group on the piperidine ring and the bulky pinacol boronate create significant steric hindrance, reducing reaction rates in Suzuki-Miyaura couplings. Optimal conditions require Pd catalysts with bulky ligands (e.g., XPhos or SPhos) and elevated temperatures (80–100°C) to overcome kinetic barriers. Compare with less hindered analogs (e.g., phenylboronic acid) for reactivity benchmarks .
Q. What strategies mitigate side reactions during the deprotection of the Boc group in this compound?
- Answer: Acidic deprotection (e.g., TFA/DCM or HCl/dioxane) must be carefully timed to avoid boronate ester hydrolysis. Use mild conditions (e.g., 10% TFA for 30 min at 0°C) and monitor by TLC. Alternative methods include catalytic hydrogenation (for Boc removal without acid), though this may affect the boronate .
Q. How can conflicting data on reaction yields with this compound be resolved?
- Answer: Yield discrepancies often arise from variations in Pd catalyst loading, solvent polarity, or base (e.g., KCO vs. CsCO). Systematically test parameters using design-of-experiment (DoE) approaches. For example, optimize solvent (DMF vs. THF/water) and ligand (Pd(PPh) vs. PdCl(dppf)) to address electronic and steric mismatches .
Q. What are the applications of this compound in synthesizing kinase inhibitors or PROTACs?
- Answer: The boronate group enables late-stage diversification via Suzuki coupling to install aromatic/heteroaromatic motifs critical for target binding (e.g., kinase hinge regions). The Boc-protected piperidine serves as a versatile scaffold for introducing solubilizing groups or linkers in PROTACs. Case studies include analogs used in EGFR or BTK inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
